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Compound of Interest

Compound Name: 1,3-Diiodo-5-nitrobenzene

Cat. No.: B1340216

This in-depth technical guide provides a comprehensive analysis of the spectroscopic
characteristics of 1,3-diiodo-5-nitrobenzene, a key intermediate in various synthetic
applications. Designed for researchers, scientists, and professionals in drug development, this
document elucidates the structural features of the molecule through a detailed examination of
its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. While experimental spectra for this specific compound are not publicly available, this
guide leverages established spectroscopic principles and data from analogous compounds to
provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Properties

1,3-diiodo-5-nitrobenzene is an aromatic compound with the chemical formula CeHs12NO2
and a molecular weight of 374.90 g/mol .[1] Its structure consists of a benzene ring substituted
with two iodine atoms at positions 1 and 3, and a nitro group at position 5. This substitution
pattern significantly influences the electronic environment of the benzene ring, which is
reflected in its spectroscopic signatures.

Key Molecular Identifiers:
o CAS Number: 57830-60-1[1]
e Molecular Formula: CeHsl2NOz[1]

e Molecular Weight: 374.90 g/mol [1]
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Caption: Molecular structure of 1,3-diiodo-5-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The predicted H and 3C NMR spectra of 1,3-diiodo-5-nitrobenzene are discussed

below.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of a solid sample like 1,3-diiodo-5-
nitrobenzene would involve:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

e Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.

e IH NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters
include a sufficient number of scans for a good signal-to-noise ratio, a spectral width
covering the aromatic region (approx. 0-10 ppm), and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to
obtain singlets for each unique carbon. A larger number of scans and a longer relaxation
delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and
smaller gyromagnetic ratio of the 13C nucleus.

Predicted *H NMR Spectrum

The H NMR spectrum of 1,3-diiodo-5-nitrobenzene is expected to be relatively simple due to
the molecule's symmetry. The electron-withdrawing nature of the nitro group and the iodine
atoms will deshield the aromatic protons, causing them to resonate at a downfield chemical
shift.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1340216?utm_src=pdf-body
https://www.benchchem.com/product/b1340216?utm_src=pdf-body
https://www.benchchem.com/product/b1340216?utm_src=pdf-body
https://www.benchchem.com/product/b1340216?utm_src=pdf-body
https://www.benchchem.com/product/b1340216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical

Multiplicit Integration Assignment
Shift (3, ppm) — . <
~85-87 Triplet (t) 1H H-2
~8.2-8.4 Doublet (d) 2H H-4, H-6
Interpretation:

e The proton at the C-2 position (H-2) is situated between two iodine atoms and is expected to
be the most deshielded, appearing as a triplet due to coupling with the two equivalent
protons at C-4 and C-6.

e The protons at the C-4 and C-6 positions are chemically equivalent and will appear as a
single signal. This signal is expected to be a doublet due to coupling with the H-2 proton.

e The predicted chemical shifts are based on the analysis of similar compounds. For instance,
the protons in 1,3-diiodobenzene appear around 8.0 ppm, and the introduction of a strongly
electron-withdrawing nitro group, as seen in nitrobenzene where ortho protons are around
8.25 ppm, would shift these signals further downfield.[2]

Predicted *C NMR Spectrum

The proton-decoupled 3C NMR spectrum is predicted to show four distinct signals
corresponding to the four unique carbon environments in the molecule.

Predicted Chemical Shift (5, ppm) Assignment

~ 148 - 150 C-5 (C-NO2)

~138-142 C-2

~130-135 C-4,C-6

~ 95 - 100 C-1, C-3 (C-I)
Interpretation:
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C-5 (C-NO2): The carbon atom attached to the nitro group is expected to be the most
deshielded due to the strong electron-withdrawing effect of the nitro group, appearing in the
148-150 ppm range.

C-2: This carbon is situated between two iodine atoms and adjacent to the nitro-substituted
carbon, leading to a downfield shift.

C-4 and C-6: These equivalent carbons are expected to resonate at a chemical shift typical
for aromatic carbons influenced by a nitro group.

C-1 and C-3 (C-I): The carbon atoms directly bonded to iodine are expected to be the most
upfield-shifted aromatic signals. This is due to the "heavy atom effect" of iodine, which is a
well-documented phenomenon in 33C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small
amount of the compound is ground with dry potassium bromide (KBr) and pressed into a
thin, transparent disk.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, typically over the range of 4000-400 cm~1. A background spectrum of the pure
KBr pellet is recorded first and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of 1,3-diiodo-5-nitrobenzene is expected to be dominated by absorptions

corresponding to the nitro group and the substituted benzene ring.
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Predicted Frequency (cm—1) Vibrational Mode Expected Intensity
~ 3100 - 3000 Aromatic C-H stretch Weak to Medium

~ 1600 - 1585 Aromatic C=C stretch Medium

~ 1530 - 1500 Asymmetric NOz2 stretch Strong

~ 1350 - 1330 Symmetric NOz2 stretch Strong

~ 880 - 800 C-H out-of-plane bend Strong

~ 750 - 650 C-I stretch Medium to Strong

Interpretation:

o Aromatic C-H Stretch: The weak to medium bands in the 3100-3000 cm~1 region are
characteristic of C-H stretching vibrations in an aromatic ring.[3]

e Aromatic C=C Stretch: The absorption in the 1600-1585 cm~! range is typical for C=C
stretching vibrations within the benzene ring.

e NO:2 Stretches: The most prominent features in the IR spectrum are expected to be the
strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of
the nitro group, typically found around 1530-1500 cm~1 and 1350-1330 cm™1, respectively.[4]

e C-H Out-of-plane Bend: A strong band in the 880-800 cm~1 region is indicative of the out-of-
plane bending of the aromatic C-H bonds, which is characteristic of the substitution pattern.

o C-l Stretch: The C-I stretching vibration is expected to appear in the lower frequency region
of the spectrum, typically between 750 and 650 cm~1.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to gain structural information from its
fragmentation pattern.

Experimental Protocol: MS Analysis
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o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or by gas chromatography if the compound is sufficiently volatile and
thermally stable.

« lonization: Electron lonization (El) is a common method for small organic molecules. In El,
the sample is bombarded with a high-energy electron beam, causing ionization and
fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum.

Predicted Mass Spectrum

The El mass spectrum of 1,3-diiodo-5-nitrobenzene is expected to show a prominent
molecular ion peak and several characteristic fragment ions.

Predicted m/z lon Formation

375 [M]+ Molecular lon

329 [M-NO2]* Loss of a nitro group
248 [M-1]* Loss of an iodine atom

Loss of iodine and a nitro

202 [M-1-NO2]*
group
127 [n+ lodine cation
76 [CeHa]* Benzene ring fragment

Interpretation and Fragmentation Pathway:

The molecular ion peak ([M]*") is expected at an m/z of 375, corresponding to the molecular
weight of the compound. The fragmentation pattern will be influenced by the relative strengths
of the bonds and the stability of the resulting fragments.
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Caption: Predicted major fragmentation pathway for 1,3-diiodo-5-nitrobenzene in EI-MS.

Loss of NOz2: A common fragmentation pathway for nitroaromatic compounds is the loss of
the nitro group (NO2), which would result in a fragment ion at m/z 329.[5]

e Loss of lodine: The C-I bond is relatively weak and can cleave to give a fragment ion at m/z
248.

e Sequential Losses: Subsequent loss of the other substituents can lead to further
fragmentation, such as the ion at m/z 202, resulting from the loss of both an iodine atom and
a nitro group.

» Benzene Ring Fragment: A peak at m/z 76, corresponding to a benzyne or benzene radical
cation, may also be observed.

Conclusion
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This technical guide provides a detailed predictive analysis of the spectroscopic data for 1,3-
diiodo-5-nitrobenzene. By leveraging established principles of NMR, IR, and MS, and drawing
comparisons with analogous compounds, a comprehensive spectroscopic profile has been
constructed. This information is intended to serve as a valuable resource for researchers in the
identification, characterization, and utilization of this important chemical intermediate. The
protocols and interpretations presented herein provide a solid framework for the empirical
analysis of this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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